1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone
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Overview
Description
1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone is a complex organic compound with significant potential in various scientific fields. Its unique structure, which includes a triazole moiety and a bicyclic octane framework, makes it a fascinating subject for chemical and biochemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone typically involves multiple steps:
Formation of the Triazole Ring:
Synthesis of the Bicyclic Octane: This step involves complex ring-forming reactions, often using catalysts to guide the formation of the 8-azabicyclo[3.2.1]octane core.
Coupling Reactions: The piperidin-1-yl group is attached through amide or ester linkage formations, requiring specific reagents and conditions to ensure selectivity and yield.
Industrial Production Methods
Scaling the production to an industrial level requires optimization of each synthetic step to ensure high purity and yield. Catalysts, temperature control, and precise reagent additions are critical factors.
Chemical Reactions Analysis
Types of Reactions
1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone can undergo various types of reactions:
Oxidation: The triazole and octane moieties can be selectively oxidized using strong oxidizing agents.
Reduction: Selective reduction can modify functional groups while retaining the core structure.
Substitution: Nucleophilic and electrophilic substitutions are possible, altering the substituents on the triazole ring or the piperidinyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Mild reducing agents like sodium borohydride or catalytic hydrogenation.
Major Products Formed
Depending on the reaction type, products may include modified triazole derivatives, oxidized bicyclic frameworks, and substituted piperidinyl groups.
Scientific Research Applications
Chemistry
Synthetic Chemistry: Used as a building block for synthesizing more complex molecules.
Catalysis: The compound's unique structure can act as a catalyst or catalyst precursor.
Biology and Medicine
Pharmacology: Potential as a lead compound in drug discovery, targeting specific receptors or enzymes.
Bioconjugation: Utilized in bioconjugation techniques due to its triazole moiety.
Industry
Material Science: Applications in developing new materials with unique properties.
Mechanism of Action
1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone exerts its effects through multiple mechanisms:
Molecular Targets: Binds to specific proteins or enzymes, modulating their activity.
Pathways Involved: Influences biochemical pathways by altering signal transduction or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)propanone
1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)morpholin-4-yl)ethanone
Uniqueness
The specific combination of triazole and bicyclic octane structures in 1-(4-((1R,5S)-3-(2H-1,2,3-triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone is not commonly found in other compounds, highlighting its uniqueness and potential for novel applications.
Hope this comprehensive overview of this compound helps with your research or project!
Properties
IUPAC Name |
1-[4-[3-(triazol-2-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]piperidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O2/c1-12(23)20-8-4-13(5-9-20)17(24)21-14-2-3-15(21)11-16(10-14)22-18-6-7-19-22/h6-7,13-16H,2-5,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFAXGPNVNJVJIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)N2C3CCC2CC(C3)N4N=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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